Home > Products > Screening Compounds P146917 > N-(2-furylmethyl)-N-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amine
N-(2-furylmethyl)-N-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amine -

N-(2-furylmethyl)-N-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amine

Catalog Number: EVT-4550274
CAS Number:
Molecular Formula: C11H11N5O
Molecular Weight: 229.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine consists of a central [, , ]triazolo[4,3-b]pyridazine ring system. This system comprises a pyridazine ring fused with a triazole ring. Key structural features include:

Applications
  • Medicinal Chemistry:
    • Anticancer agents []: Compounds with related structures have shown potent antiproliferative activity against various cancer cell lines, highlighting their potential as lead compounds for developing new anticancer drugs.
    • Antimicrobial agents [, ]: Some triazolopyridazine derivatives have demonstrated significant antibacterial and antifungal activities, suggesting their potential as novel antimicrobial agents.

BI-2536

  • Compound Description: BI-2536 is a known inhibitor of both Polo-like kinase 1 (PLK1) and Bromodomain-containing protein 4 (BRD4). []
  • Relevance: While not structurally similar to N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine, BI-2536 serves as a lead compound in a study designing novel BRD4 inhibitors. [] This study explores various structural modifications to the 4,4-difluoro-1-methyl-N,6-diphenyl-5,6-dihydro-4H-pyrimido[4,5-b][1,2,4]triazolo[4,3-d][1,4]diazepine-8-amine scaffold, with the goal of identifying potent and selective BRD4 inhibitors. Although the core structure differs significantly from the target compound, the exploration of structure-activity relationships within this study might provide insights for designing related compounds to N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine with potential BRD4 inhibitory activity.

4-(2-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-ylamino)ethyl)phenol (Compound 12)

  • Compound Description: This compound is a potent and selective Tankyrase (TNKS) inhibitor acting as an NAD+ isostere, as confirmed by crystallographic analysis. []
  • Relevance: This compound shares the core [, , ]triazolo[4,3-b]pyridazin-8-amine structure with N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine, differing in the substituent at the 8-amino position. This highlights the importance of the core structure for TNKS inhibitory activity and suggests that modifications at the 8-amino position can modulate potency and selectivity.

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives

  • Compound Description: These compounds were synthesized and tested for antimicrobial activities. []
  • Compound Description: These compounds were synthesized as potential antiproliferative agents. []
  • Relevance: These compounds share the [, , ]triazolo[4,3-b]pyridazine core structure with N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine, but they lack the 6-methyl group and have an oxymethylene linker at the 6-position connected to a substituted benzo[b][1,4]oxazine moiety. The variations in structure and observed biological activity compared to the target compound could provide valuable insight into the structure-activity relationships for this class of compounds.

6-(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523)

  • Compound Description: SGX523 is a c-MET inhibitor that demonstrated species-dependent toxicity in clinical trials, potentially due to the formation of a less soluble metabolite (M11). []
  • Relevance: Although not directly containing the [, , ]triazolo[4,3-b]pyridazin-8-amine core, SGX523 incorporates a similar [, , ]triazolo[4,3-b]pyridazine scaffold. The study highlights the importance of assessing metabolic stability and potential for toxic metabolite formation during drug development, which is crucial information to consider when exploring the therapeutic potential of N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine.

7-methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1)

  • Relevance: Similar to SGX523, Compound 1 contains the [, , ]triazolo[4,3-b]pyridazine scaffold but lacks the 8-amino substituent. The study of Compound 1 emphasizes the potential for bioactivation and toxicity of compounds containing this scaffold, emphasizing the need for careful evaluation of the metabolic profile of N-(2-furylmethyl)-6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-amine.

Properties

Product Name

N-(2-furylmethyl)-N-(6-methyl[1,2,4]triazolo[4,3-b]pyridazin-8-yl)amine

IUPAC Name

N-(furan-2-ylmethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine

Molecular Formula

C11H11N5O

Molecular Weight

229.24 g/mol

InChI

InChI=1S/C11H11N5O/c1-8-5-10(11-14-13-7-16(11)15-8)12-6-9-3-2-4-17-9/h2-5,7,12H,6H2,1H3

InChI Key

JPGRSYZFNHNXSK-UHFFFAOYSA-N

SMILES

CC1=NN2C=NN=C2C(=C1)NCC3=CC=CO3

Canonical SMILES

CC1=NN2C=NN=C2C(=C1)NCC3=CC=CO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.